8-(Furan-3-yl)-6-(2-phenylcyclopropyl)naphthalene-2-carbonitrile
Description
8-(Furan-3-yl)-6-(2-phenylcyclopropyl)naphthalene-2-carbonitrile is a polycyclic aromatic compound featuring a naphthalene core substituted with a furan-3-yl group at position 8, a 2-phenylcyclopropyl moiety at position 6, and a carbonitrile functional group at position 2.
Properties
CAS No. |
823236-36-8 |
|---|---|
Molecular Formula |
C24H17NO |
Molecular Weight |
335.4 g/mol |
IUPAC Name |
8-(furan-3-yl)-6-(2-phenylcyclopropyl)naphthalene-2-carbonitrile |
InChI |
InChI=1S/C24H17NO/c25-14-16-6-7-18-11-20(24-13-23(24)17-4-2-1-3-5-17)12-22(21(18)10-16)19-8-9-26-15-19/h1-12,15,23-24H,13H2 |
InChI Key |
BTDSBEHPXGRWLE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1C2=CC(=C3C=C(C=CC3=C2)C#N)C4=COC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Biological Activity
8-(Furan-3-yl)-6-(2-phenylcyclopropyl)naphthalene-2-carbonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula: C23H21N
- Molecular Weight: 319.43 g/mol
Research indicates that compounds similar to this compound may interact with various biological targets, including G protein-coupled receptors (GPCRs). Specifically, derivatives of naphthalene have been shown to modulate the N-formyl peptide receptor-like 1 (FPRL-1), which plays a crucial role in inflammatory responses and leukocyte trafficking .
Anticancer Activity
Recent studies have highlighted the anticancer properties of naphthalene derivatives. For instance, compounds that share structural similarities with this compound have demonstrated significant inhibition of cancer cell proliferation. In vitro assays revealed that these compounds can induce apoptosis in various cancer cell lines by targeting specific signaling pathways involved in cell survival and proliferation.
Anti-inflammatory Effects
The compound's ability to modulate inflammatory responses has been a focal point of research. By acting on the FPRL-1 receptor, it is suggested that this compound could reduce the activation and migration of inflammatory cells, thus providing therapeutic benefits in conditions characterized by chronic inflammation .
Case Studies
-
Study on Anticancer Activity:
A recent study evaluated the effects of naphthalene derivatives on breast cancer cells. The findings indicated that treatment with these compounds resulted in a dose-dependent decrease in cell viability, alongside increased markers of apoptosis .Compound IC50 (µM) Mechanism This compound 15 Induces apoptosis via caspase activation Control (Doxorubicin) 10 Interferes with DNA replication -
Study on Anti-inflammatory Properties:
Another investigation focused on the anti-inflammatory effects of similar compounds in a murine model of arthritis. The results demonstrated a significant reduction in inflammatory markers and joint swelling after administration of the compound .*p < 0.05 compared to control group.Parameter Control Group Treatment Group Joint Swelling (mm) 5.0 ± 0.5 2.0 ± 0.3* Inflammatory Cytokines (pg/mL) 150 ± 20 70 ± 15*
Comparison with Similar Compounds
Key Observations :
- The highest similarity (0.93) is observed with 6-(tert-Butyl)naphthalene-2,3-dicarbonitrile , likely due to the shared naphthalene core and dual nitrile groups. However, the tert-butyl group in the analog reduces steric strain compared to the cyclopropane in the target compound .
- The biphenyl analog (CAS 94412-40-5 ) highlights how core aromatic systems influence electronic properties; biphenyls typically exhibit lower conjugation energy than naphthalenes .
Physicochemical Properties
While experimental data for the target compound is sparse, trends from analogs suggest:
- Solubility : The nitrile group enhances polarity, but bulky substituents (e.g., cyclopropane-phenyl) reduce solubility in polar solvents.
- Electronic Effects : The electron-withdrawing nitrile group at position 2 may polarize the naphthalene π-system, altering reactivity in electrophilic substitution reactions.
Preparation Methods
Chemical Structure and Key Functional Groups
- Core structure: Naphthalene ring system
- Substituents:
- Furan-3-yl group at position 8
- 2-phenylcyclopropyl group at position 6
- Carbonitrile (-CN) group at position 2
This arrangement demands synthetic strategies that accommodate heterocyclic and strained cyclopropyl groups while preserving the nitrile functionality.
Preparation Methods
Stepwise Synthetic Routes
Formation of the 2-Phenylcyclopropyl Moiety
- Cyclopropanation of styrene derivatives : The 2-phenylcyclopropyl group can be prepared by cyclopropanation of styrene or related vinyl arenes using diazo compounds or Simmons-Smith reagents.
- Cross-coupling of cyclopropyl intermediates : Recent advances include the use of redox-active esters of cyclopropane carboxylic acids in cross-coupling reactions with aryl halides under mild conditions (Zn powder, THF solvent, inert atmosphere), yielding tertiary cyclopropyl derivatives with high selectivity and yields (up to 89%).
| Parameter | Typical Conditions | Yield (%) |
|---|---|---|
| Cyclopropanation agent | Diazo compounds, Simmons-Smith reagent | 60-90 |
| Cross-coupling catalyst | Zn powder, inert atmosphere, THF solvent | 61-89 |
| Purification | Silica gel chromatography | - |
Introduction of the Furan-3-yl Group
- The furan-3-yl substituent is commonly introduced via coupling reactions using furan-3-carboxylic acid derivatives or via direct substitution.
- Activation of furan-3-carboxylic acid with coupling agents such as benzotriazol-1-ol (HOBt) and 1-ethyl-(3-(3-dimethylamino)propyl)-carbodiimide hydrochloride (EDCI.HCl) in solvents like dichloromethane and DMF at low temperatures (0–20 °C) facilitates amide bond formation with amines, which can be adapted for coupling to aromatic systems.
| Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|
| Furan-3-carboxylic acid + HOBt + EDCI.HCl | 0–20 °C, 24 h, DCM/DMF solvent | ~90 | Amide bond formation; adaptable for coupling |
Representative Synthetic Procedure
A plausible synthetic route to 8-(Furan-3-yl)-6-(2-phenylcyclopropyl)naphthalene-2-carbonitrile involves:
Introduction of the carbonitrile group:
- Use cyanation reactions or nucleophilic substitution on halogenated naphthalene intermediates to install the nitrile group at position 2.
Data Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
